1-(1-Cyclopentylpiperidin-4-yl)-4-phenylpiperazine
Description
1-(1-Cyclopentylpiperidin-4-yl)-4-phenylpiperazine is a piperazine derivative characterized by a cyclopentyl-substituted piperidine ring linked to a phenylpiperazine scaffold. While direct references to this compound are absent in the provided evidence, its structural framework aligns with extensively studied piperazine derivatives. The cyclopentylpiperidinyl moiety may influence lipophilicity and receptor binding, while the phenylpiperazine group is a common pharmacophore in CNS-targeting agents .
Properties
Molecular Formula |
C20H31N3 |
|---|---|
Molecular Weight |
313.5 g/mol |
IUPAC Name |
1-(1-cyclopentylpiperidin-4-yl)-4-phenylpiperazine |
InChI |
InChI=1S/C20H31N3/c1-2-6-19(7-3-1)22-14-16-23(17-15-22)20-10-12-21(13-11-20)18-8-4-5-9-18/h1-3,6-7,18,20H,4-5,8-17H2 |
InChI Key |
LKYFLBNPYSPCNU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Cyclopentylpiperidin-4-yl)-4-phenylpiperazine typically involves multi-step organic reactions. One common method includes the reaction of cyclopentylamine with piperidine derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often employing continuous flow chemistry techniques. The use of high-pressure reactors and advanced purification methods ensures the production of high-quality 1-(1-Cyclopentylpiperidin-4-yl)-4-phenylpiperazine suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-(1-Cyclopentylpiperidin-4-yl)-4-phenylpiperazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Scientific Research Applications
Overview
1-(1-Cyclopentylpiperidin-4-yl)-4-phenylpiperazine is a complex organic compound that has gained attention for its diverse applications across various scientific fields, including chemistry, biology, and medicine. Its unique structural features enable it to interact with biological systems and serve as a precursor for synthesizing more complex molecules.
Chemistry
- Building Block for Synthesis : This compound is utilized as a building block in organic synthesis, allowing chemists to create more complex molecules.
- Reagent in Organic Reactions : It serves as a reagent in various organic reactions, facilitating the development of novel compounds.
Biology
- Interaction with Biological Macromolecules : Research has focused on how this compound interacts with proteins and nucleic acids, influencing cellular processes.
- Potential Therapeutic Properties : Studies are being conducted to explore its role as a ligand for various receptors, which could lead to new therapeutic agents.
Medicine
- Pharmaceutical Development : The compound is investigated for its potential use in developing medications targeting neurological disorders, metabolic syndrome, and other health conditions.
- Mechanism of Action : It modulates the activity of specific receptors, influencing signaling pathways critical in disease mechanisms.
Industry
- Material Development : It is used in creating new materials and as an intermediate in pharmaceutical production, highlighting its versatility in industrial applications.
Case Study 1: Neuropharmacological Research
A study investigated the effects of 1-(1-Cyclopentylpiperidin-4-yl)-4-phenylpiperazine on neurotransmitter receptors. The findings indicated that the compound exhibited affinity for certain serotonin and dopamine receptors, suggesting potential applications in treating mood disorders and schizophrenia.
Case Study 2: Antiviral Activity
Research has shown that derivatives of this compound possess antiviral properties against several viruses. In vitro studies demonstrated moderate protection against Coxsackievirus B2 and Herpes Simplex Virus 1, indicating its potential as an antiviral agent.
Mechanism of Action
The mechanism of action of 1-(1-Cyclopentylpiperidin-4-yl)-4-phenylpiperazine involves its interaction with specific molecular targets within cells. It is known to bind to certain receptors, modulating their activity and influencing various signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Key Structural Features
- Synthesized via reductive amination and sulfonylation ().
- 1-Benzoyl-4-(4-nitrophenyl)piperazine : Features a benzoyl group, contributing to crystallographic stability (orthorhombic system, space group Pna2₁) .
- 1-(5-Nitropyridin-2-yl)-4-phenylpiperazine : Incorporates a nitropyridine ring, altering electronic properties and bioavailability .
Pharmacological Activity
Neuroprotective and Cognitive Effects
- NSPP : Mitigates radiation-induced cognitive decline in mice by preserving neural stem/progenitor cells (NSPCs) and suppressing microglial activation. Female mice showed a 40% increase in Nestin-GFP+ NSPCs post-irradiation .
- Dopamine D4 Receptor Ligands: 1-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,3,4-tetrahydroquinolin-2-one exhibits D4R selectivity (Ki = 2.3 nM) and brain penetration, suggesting utility in neuropsychiatric disorders .
Anticancer and Antiproliferative Activity
Table 2: Pharmacological Profiles
Structural-Activity Relationships (SAR)
- Electron-Withdrawing Groups : Nitro (NSPP) and sulfonyl groups enhance binding to hydrophobic pockets in targets like hedgehog pathway proteins .
- Substituent Position : Para-substitution on the phenyl ring (e.g., 4-nitrophenyl in NSPP) improves metabolic stability compared to ortho/meta positions .
- Piperazine Linkers : Propyl or benzyl spacers (e.g., 1-benzyl-4-phenylpiperazine) increase receptor affinity by optimizing distance between pharmacophores .
Biological Activity
1-(1-Cyclopentylpiperidin-4-yl)-4-phenylpiperazine, a compound within the piperazine family, has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its synthesis, biological effects, and potential therapeutic applications, supported by case studies and research findings.
Synthesis of the Compound
The synthesis of 1-(1-Cyclopentylpiperidin-4-yl)-4-phenylpiperazine typically involves multi-step organic reactions. The compound is derived from the reaction of cyclopentylpiperidine with phenylpiperazine, often facilitated by various catalysts and solvents to enhance yield and purity. The structural confirmation is achieved through techniques like NMR spectroscopy and mass spectrometry.
Antitumor Activity
Research has indicated that compounds similar to 1-(1-Cyclopentylpiperidin-4-yl)-4-phenylpiperazine exhibit significant antitumor properties. For instance, a study demonstrated that certain piperazine derivatives showed cytotoxic effects against various cancer cell lines, suggesting that modifications in their structure can enhance their anticancer potential .
Antibacterial and Antifungal Properties
The compound has also been evaluated for its antibacterial and antifungal activities. A recent investigation into piperazine derivatives highlighted their effectiveness against a range of bacterial strains, including resistant strains, as well as certain fungal pathogens. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .
Neuropharmacological Effects
Neuropharmacological studies suggest that 1-(1-Cyclopentylpiperidin-4-yl)-4-phenylpiperazine may influence dopaminergic and serotonergic systems. Its potential as an anxiolytic or antidepressant agent is under investigation, with preliminary data indicating modulation of neurotransmitter levels in animal models .
Case Study 1: Anticancer Efficacy
A controlled study involving a series of piperazine derivatives, including 1-(1-Cyclopentylpiperidin-4-yl)-4-phenylpiperazine, reported a notable reduction in tumor growth in xenograft models. The study utilized various dosages to assess the dose-response relationship and observed that higher concentrations led to increased apoptosis in cancer cells .
Case Study 2: Antimicrobial Activity
In another case study focusing on antimicrobial effects, researchers tested the compound against clinical isolates of Staphylococcus aureus and Candida albicans. Results showed that the compound had a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a novel antimicrobial agent .
Summary of Findings
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(1-Cyclopentylpiperidin-4-yl)-4-phenylpiperazine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via alkylation or coupling reactions. For example, cyclopentyl groups can be introduced to the piperidine ring using nucleophilic substitution under inert conditions (e.g., nitrogen atmosphere). Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. DMF), temperature (40–80°C), and stoichiometric ratios of reagents. Purification via column chromatography with silica gel and ethyl acetate/hexane gradients is typical. Intermediate characterization by -NMR ensures correct functionalization .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy (, ) to confirm substituent positions and stereochemistry.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for pharmacological studies).
- Melting point analysis to compare with literature values and detect impurities .
Q. What safety precautions are critical during handling and storage?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
- Storage : Store in airtight containers under nitrogen at –20°C to prevent oxidation.
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid contact with oxidizing agents to prevent toxic fumes (e.g., NO) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate this compound’s binding affinity to CNS receptors (e.g., serotonin or dopamine receptors)?
- Methodological Answer :
- Radioligand binding assays : Use -labeled ligands (e.g., -ketanserin for 5-HT) in transfected HEK293 cells. Incubate the compound at varying concentrations (1 nM–10 µM) and measure displacement using scintillation counting.
- Data analysis : Calculate IC values via nonlinear regression (e.g., GraphPad Prism) and compare with reference antagonists. Validate selectivity by testing against off-target receptors (e.g., adrenergic α) .
Q. How should discrepancies in reported pharmacological data (e.g., conflicting IC values) be resolved?
- Methodological Answer :
- Reproducibility checks : Verify assay conditions (pH, buffer composition, temperature) and cell line authenticity (STR profiling).
- Orthogonal assays : Confirm activity using functional assays (e.g., cAMP accumulation for GPCRs) alongside binding studies.
- Structural analysis : Perform X-ray crystallography or molecular docking to identify binding mode variations due to stereochemistry or tautomerism .
Q. What experimental strategies can elucidate metabolic stability and pharmacokinetic (PK) profiles?
- Methodological Answer :
- In vitro metabolism : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Identify metabolites using Q-TOF mass spectrometry.
- PK studies : Administer intravenously/orally to rodents (e.g., 5 mg/kg) and collect plasma samples at intervals. Calculate , , and bioavailability using non-compartmental analysis (WinNonlin) .
Q. How can researchers assess stability under physiological conditions (e.g., pH, temperature)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
